molecular formula C7H6BrClN2S B11793845 5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride

5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride

Cat. No.: B11793845
M. Wt: 265.56 g/mol
InChI Key: DNLBTHSNOHWFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride is a heterocyclic compound that features a bromine atom, a thieno ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor and its role in various biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride typically involves the bromination of thieno[2,3-b]pyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) . The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-b]pyridine derivatives .

Scientific Research Applications

5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition can disrupt various signaling pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride is unique due to its specific substitution pattern and the presence of both thieno and pyridine rings. This unique structure contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C7H6BrClN2S

Molecular Weight

265.56 g/mol

IUPAC Name

5-bromothieno[2,3-b]pyridin-2-amine;hydrochloride

InChI

InChI=1S/C7H5BrN2S.ClH/c8-5-1-4-2-6(9)11-7(4)10-3-5;/h1-3H,9H2;1H

InChI Key

DNLBTHSNOHWFJB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(SC2=NC=C1Br)N.Cl

Origin of Product

United States

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